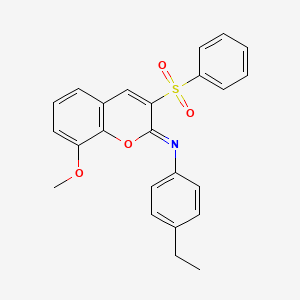

(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of fused tetracyclic quinoline derivatives, which are structurally similar, has been reported to involve one-pot domino reactions, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), and several other methods . Another study reported the environmentally friendly Nafion-catalyzed synthesis of substituted 2-ethyl-3-methylquinolines from aniline and propionaldehyde under microwave irradiation .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Banoji et al. (2022) presents a facile one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines. This synthesis approach leverages ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes, yielding products with significant antibacterial and antifungal activity. This research demonstrates the potential for developing new antimicrobial agents using the core structure similar to (Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline (Banoji et al., 2022).

Corrosion Inhibition

Research by Daoud et al. (2014) investigates the corrosion inhibition properties of a synthesized Schiff base on mild steel in acidic solutions. The findings indicate that such compounds can serve as efficient corrosion inhibitors, with their effectiveness increasing alongside the inhibitor concentration. This highlights the broader utility of chromene-based compounds in protecting metals against corrosion (Daoud et al., 2014).

Catalytic Applications

A novel application is found in the work of Safaei‐Ghomi et al. (2017), where a sulfone-supported catalyst facilitates the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This study showcases the potential of chromene-based compounds in catalysis, particularly in promoting environmentally benign and efficient synthetic routes (Safaei‐Ghomi et al., 2017).

Environmental Applications

The degradation of pollutants using advanced oxidation processes is detailed by Hussain et al. (2014), who explored the activation of persulfate by zero-valent iron for the degradation of aniline in water. This research indicates the potential environmental applications of similar compounds in the remediation of contaminated water sources (Hussain et al., 2014).

Fluorescent Probes for Biological Imaging

A study on the development of pyrazolyl-based anilines with electron-donating methoxy groups revealed their potential as fluorescence probes for biological imaging. This application is particularly relevant for (Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline analogs, suggesting their utility in visualizing biological processes through fluorescence imaging (Banoji et al., 2022).

Direcciones Futuras

The future directions for research on “(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline” and similar compounds could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in various fields. For instance, advancements in the synthesis of fused tetracyclic quinoline derivatives have been reported, indicating ongoing interest in this area of research .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4-ethylphenyl)-8-methoxychromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-3-17-12-14-19(15-13-17)25-24-22(30(26,27)20-9-5-4-6-10-20)16-18-8-7-11-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTLGWDOGWFIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-ethyl-N-(8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2763683.png)

![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)

![1-(1,3-Oxazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2763687.png)

![6-(2,3-dichlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2763693.png)

![N~4~-(4-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2763696.png)

![9-isopropyl-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2763697.png)

![9-(4-ethoxyphenyl)-3-hexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2763701.png)

![4-Methyl-N-[2-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B2763702.png)

![2-(ethylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2763703.png)